4,6-Bis(morpholin-4-ylmethyl)benzene-1,2,3-triol
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Overview
Description
4,6-Bis(morpholin-4-ylmethyl)benzene-1,2,3-triol is an organic compound characterized by the presence of two morpholin-4-ylmethyl groups attached to a benzene ring that also contains three hydroxyl groups at the 1, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(morpholin-4-ylmethyl)benzene-1,2,3-triol typically involves the following steps:
Starting Material:
Alkylation: The benzene-1,2,3-triol undergoes alkylation with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the morpholin-4-ylmethyl groups at the 4 and 6 positions.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(morpholin-4-ylmethyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the hydroxyl groups or the morpholine rings.
Substitution: The morpholin-4-ylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
- **Substitution
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the hydroxyl groups or morpholine rings.
Properties
IUPAC Name |
4,6-bis(morpholin-4-ylmethyl)benzene-1,2,3-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c19-14-12(10-17-1-5-22-6-2-17)9-13(15(20)16(14)21)11-18-3-7-23-8-4-18/h9,19-21H,1-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWXHJQGZRMVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C(=C2O)O)O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288781 |
Source
|
Record name | 4,6-bis(morpholin-4-ylmethyl)benzene-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41273-93-2 |
Source
|
Record name | MLS002694636 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-bis(morpholin-4-ylmethyl)benzene-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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